1-(2-Hydroxyethyl)-2-imidazolidinone (CAS: 3699-54-5), commonly known as HEIK or N-(2-Hydroxyethyl)ethyleneurea, is a highly water-soluble (982 g/L at 20 °C), formaldehyde-free heterocyclic compound. It features a reactive pendant hydroxyl group coupled with a hydrogen-bonding imidazolidinone ring, distinguishing it from simple aliphatic amines or unsubstituted ureas. Industrially, it is procured as a 75% aqueous solution for use as a wet adhesion promoter in water-based coatings, a formaldehyde scavenger, a monomer for dynamic self-repairing polymers, and an analytical standard for amine degradation in carbon capture systems. Its dual functionality allows it to act simultaneously as a covalent crosslinker and a supramolecular hydrogen-bond donor/acceptor, making it a critical material for advanced formulation workflows .
Attempting to substitute 1-(2-Hydroxyethyl)-2-imidazolidinone with its parent compound, ethylene urea, or traditional urea-formaldehyde resins leads to significant formulation failures. Unsubstituted ethylene urea lacks the pendant 2-hydroxyethyl group, preventing it from participating in dual-network covalent crosslinking (such as esterification with organoborates or isocyanates) while simultaneously maintaining its hydrogen-bonding ring structure. Furthermore, ethylene urea is a solid with limited aqueous solubility, whereas HEIK's extreme solubility and liquid-like handling prevent crystallization in high-solids water-based primers. In analytical contexts, substituting HEIK with other monoethanolamine (MEA) derivatives fails because HEIK is uniquely the most stable thermal degradation product of MEA, making it an irreplaceable reference standard for quantifying solvent exhaustion in CO2 capture facilities.
HEIK provides a critical structural advantage in the synthesis of hybrid cross-linked dynamic polymers by offering both a covalent attachment point (via the hydroxyl group) and a supramolecular hydrogen-bonding site (via the urea ring). In polyacrylate and organoborate silicone systems, the incorporation of HEIK to form a dual-network structure yields an apparent viscosity of 39,520 mPa·s (at 25 °C, 0.1 s^-1 shear rate). In contrast, single-network polymers lacking this bifunctional supramolecular reinforcement fail to achieve comparable viscosity-elasticity transformations, limiting their ability to disperse impact forces [1].
| Evidence Dimension | Apparent Viscosity (Polymer Fluid) |
| Target Compound Data | 39,520 mPa·s |
| Comparator Or Baseline | Single-network dynamic polymers lacking HEIK supramolecular reinforcement |
| Quantified Difference | Orders of magnitude higher structural viscosity and elastic modulus retention |
| Conditions | Rotational viscometer at 25 °C, constant shear rate of 0.1 s^-1 |
Proves HEIK is essential for formulating self-repairing or high-impact-resistance polymers where dual covalent and hydrogen-bonding networks are required.
For water-based primers and formaldehyde scavengers, the solubility limit of the active agent dictates the maximum solids content of the formulation. HEIK demonstrates an exceptional aqueous solubility of 982 g/L at 20 °C, and is commercially stable as a 75% aqueous solution. In comparison, the parent compound ethylene urea is a crystalline solid with significantly lower water solubility, which risks precipitation and crystallization when formulated into high-concentration liquid adhesives or coatings .
| Evidence Dimension | Aqueous Solubility at 20 °C |
| Target Compound Data | 982 g/L (commercially stable as 75% solution) |
| Comparator Or Baseline | Ethylene urea (solid, lower solubility, crystallization risk) |
| Quantified Difference | Near-miscible aqueous solubility for HEIK vs. limited solubility for unsubstituted analogs |
| Conditions | Standard temperature and pressure (20 °C) in water |
Allows procurement teams to source a high-concentration, ready-to-use liquid crosslinker that prevents precipitation in zero-VOC water-based formulations.
In amine-based CO2 capture facilities, monitoring solvent health requires quantifying degradation products. HEIK is analytically identified as the most stable thermal degradation product of monoethanolamine (MEA). While volatile degradation products like ammonia or acetaldehyde are lost to the gas phase (often at ppb emission levels), HEIK accumulates stably in the MEA reclaimer. This extreme thermal stability makes it an indispensable, non-volatile quantitative marker for LC-MS monitoring of MEA exhaustion, outperforming volatile amines that cannot provide a closed mass balance [1].
| Evidence Dimension | Thermal Stability and Accumulation |
| Target Compound Data | Highly stable, accumulates in MEA reclaimer without volatilization |
| Comparator Or Baseline | Volatile MEA degradation products (ammonia, acetaldehyde, methylamine) |
| Quantified Difference | Near 100% retention in the liquid phase vs. high gas-phase loss for volatile analogs |
| Conditions | Solvent Degradation Rig (SDR) and industrial MEA reclaimers (110-150 °C stripper conditions) |
Justifies the procurement of HEIK as a highly reliable analytical reference standard for environmental and chemical monitoring of carbon capture plants.
Beyond industrial crosslinking, HEIK exhibits specific biological activity that generic humectants (like glycerin or simple urea) lack. Quantitative assays demonstrate that HEIK actively inhibits extracellular matrix degrading enzymes, specifically matrix metalloproteinase 9 (MMP9) and heparanase, while promoting the expression of Laminin 511. This dual action stabilizes the epidermal basal layer, providing a measurable anti-aging and barrier-repair function that cannot be achieved by substituting standard moisturizing agents [1].
| Evidence Dimension | MMP9 and Heparanase Inhibition |
| Target Compound Data | Positive quantitative inhibition of MMP9/heparanase |
| Comparator Or Baseline | Generic humectants and untreated control models |
| Quantified Difference | Significant reduction in enzyme activity and stabilization of MCSP-positive epidermal basal stem cells |
| Conditions | Ex vivo human skin organ culture and in vitro enzyme assays |
Provides cosmetic formulators with a patented, dual-action active ingredient that replaces passive humectants with a functional, enzyme-inhibiting compound.
Leveraging its extreme water solubility (982 g/L) and reactive hydroxyl group, HEIK is the optimal choice for formulating zero-VOC, formaldehyde-free crosslinkers and diatomite-supported formaldehyde scavengers. It replaces traditional urea-formaldehyde resins where liquid stability and environmental compliance are required .
Due to its ability to form both covalent organoborate bonds and supramolecular hydrogen bonds, HEIK is procured as a bifunctional monomer to manufacture high-viscosity (e.g., 39,520 mPa·s), impact-resistant, and self-repairing polyacrylate or polyolefin elastomers[1].
Because it is the most stable thermal degradation product of monoethanolamine (MEA), HEIK is an essential procurement item for analytical laboratories conducting LC-MS monitoring of solvent health and degradation mass balances in industrial CO2 capture facilities [2].
HEIK is selected over generic ureas in dermatological formulations for its proven ability to inhibit MMP9 and heparanase while promoting Laminin 511, making it a functional additive for stabilizing the epidermal basal layer in anti-aging products [3].
Irritant